molecular formula C21H15N2NaO7S2 B8792092 Sodium 1-amino-9,10-dihydro-4-(((4-methylphenyl)sulphonyl)amino)-9,10-dioxoanthracene-2-sulphonate CAS No. 64981-00-6

Sodium 1-amino-9,10-dihydro-4-(((4-methylphenyl)sulphonyl)amino)-9,10-dioxoanthracene-2-sulphonate

Katalognummer B8792092
CAS-Nummer: 64981-00-6
Molekulargewicht: 494.5 g/mol
InChI-Schlüssel: RAMQOEBTONSQRF-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sodium 1-amino-9,10-dihydro-4-(((4-methylphenyl)sulphonyl)amino)-9,10-dioxoanthracene-2-sulphonate is a useful research compound. Its molecular formula is C21H15N2NaO7S2 and its molecular weight is 494.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Sodium 1-amino-9,10-dihydro-4-(((4-methylphenyl)sulphonyl)amino)-9,10-dioxoanthracene-2-sulphonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium 1-amino-9,10-dihydro-4-(((4-methylphenyl)sulphonyl)amino)-9,10-dioxoanthracene-2-sulphonate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

64981-00-6

Produktname

Sodium 1-amino-9,10-dihydro-4-(((4-methylphenyl)sulphonyl)amino)-9,10-dioxoanthracene-2-sulphonate

Molekularformel

C21H15N2NaO7S2

Molekulargewicht

494.5 g/mol

IUPAC-Name

sodium;1-amino-4-[(4-methylphenyl)sulfonylamino]-9,10-dioxoanthracene-2-sulfonate

InChI

InChI=1S/C21H16N2O7S2.Na/c1-11-6-8-12(9-7-11)31(26,27)23-15-10-16(32(28,29)30)19(22)18-17(15)20(24)13-4-2-3-5-14(13)21(18)25;/h2-10,23H,22H2,1H3,(H,28,29,30);/q;+1/p-1

InChI-Schlüssel

RAMQOEBTONSQRF-UHFFFAOYSA-M

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-].[Na+]

Herkunft des Produkts

United States

Synthesis routes and methods I

Procedure details

Copper (II) sulphate pentahydrate (0.122 g, 0.0005 mol) and glucose monohydrate (1.6 g, 0.008 mol) are added to a mixture of bromaminic acid sodium salt (38.2 g, 0.1 mol) and p-toluenesulphonamide (18.8 g, 0.11 mol) in water (250 ml) containing sodium carbonate (3.8 g) and sodium bicarbonate (19.0 g). The mixture which has a pH of 8.5-9, is heated to 70° C. and stirred at this temperature for 5 hours. The resulting mixture is diluted with water to a volume of 750 ml and cooled to 40° C. The solid product is filtered off and washed with a solution of sodium chloride (12 g) in water (1300 ml) to give a 99% yield of 1-amino-4-(4'-methylphenylsulphonamido)-anthraquinone-2-sulphonic acid sodium salt - a product of formula I where M denotes sodium and R denotes a group of formula IV. Analysis shows that the filtrate and washing liquid contain only 0.0025 mol of copper per mol of bromaminic salt starting material. Part of the solid product (25.5 g, 0.054 mol) is added to a solution of sodium hydroxide (62 g, 1.55 mol) in methanol (200 ml). The mixture is heated under reflux for 10 hours, then diluted with water to a volume of 900 ml at 70° C. 98% sulphuric acid is added to reduce the pH of the mixture to 6.0-7.0 and the mixture is heated at 70° C.-75° C. for 30 minutes. The solid product obtained is filtered off and washed with water at 40° C. (1000 ml) to give a substantially quantitative yield of 1-amino-4-(4'-methylphenylsulphonamido)-2-methoxyanthraquinone (C.I. Disperse Red 86). Analysis shows that the filtrate and washings contain only 0.0015 mol of copper per mol of bromaminic salt, while the product contains only 0.001 mol of copper per mol of bromaminic salt.
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
1.6 g
Type
reactant
Reaction Step Three
Quantity
38.2 g
Type
reactant
Reaction Step Three
Quantity
18.8 g
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Three
Quantity
0.122 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

Copper (II) sulphate pentahydrate (0.122 g, 0.0005 mol) and hydroxylamine hydrochloride (1.12 g, 0.016 mol) are added to a mixture of bromaminic acid sodium salt (38.2 g, 0.1 mol) and p-toluene sulphonamide (18.8 g, 0.11 mol) in water (250 ml) containing sodium carbonate (3.8 g) and sodium bicarbonate (19.0 g). The mixture which has a pH of 8.5-9.0, is heated to 70° C. for 6 hours. The resulting mixture is diluted with water to a volume of 750 ml and cooled to 40° C. The solid product is filtered off and washed with a solution of sodium chloride (12 g) in water (1300 ml) to give a 94% yield of 1-amino-4-(4'-methylphenylsulphonamido)-anthraquinone-2-sulphonic acid sodium salt, a product of formula I where M denotes sodium and R denotes a group of formula IV.
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
1.12 g
Type
reactant
Reaction Step Three
Quantity
38.2 g
Type
reactant
Reaction Step Three
Quantity
18.8 g
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Three
Quantity
0.122 g
Type
catalyst
Reaction Step Three

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.